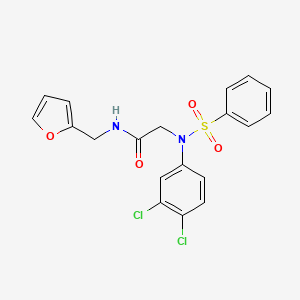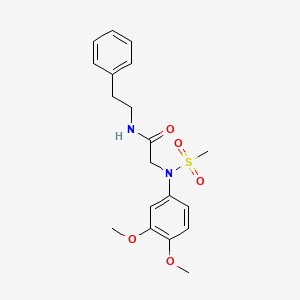
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide, also known as BDCPA, is a chemical compound that has been widely used in scientific research due to its various applications.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in the growth and development of plants, fungi, and bacteria. Specifically, this compound has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid biosynthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In plants, this compound inhibits the synthesis of fatty acids, leading to a decrease in membrane lipid content and ultimately cell death. In fungi and bacteria, this compound disrupts the synthesis of cell wall components, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. Additionally, it has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use. This compound is highly toxic and must be handled with care. Additionally, its effects on non-target organisms are not well understood.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide. One area of research is the development of new herbicides and antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to determine the effects of this compound on non-target organisms and its potential impact on the environment. Finally, the development of new synthesis methods for this compound could lead to improvements in its purity and safety.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide involves the reaction of 2,4-dibromo-6-chlorophenol with 3,5-dichloroaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acetic acid and acetic anhydride to obtain this compound. The purity of the compound can be improved through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide has been widely used in scientific research due to its various applications. It has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. Additionally, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl3NO2/c15-8-1-2-13(12(18)3-8)21-7-14(20)19-11-5-9(16)4-10(17)6-11/h1-6H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFRGANDHKLBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5039427.png)
![2-hydroxy-4-({3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5039428.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-nitrobenzamide](/img/structure/B5039442.png)

![N-[2-(4-morpholinyl)ethyl]-4-phenoxybutanamide](/img/structure/B5039452.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide](/img/structure/B5039474.png)



![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5039505.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5039516.png)